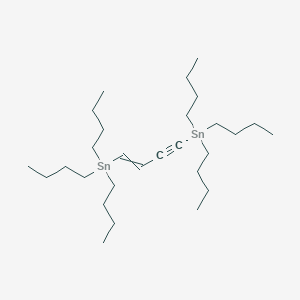
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is an organotin compound characterized by the presence of a buten-yne backbone with two tributylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) typically involves the coupling of a buten-yne precursor with tributylstannane. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-tin bonds. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reagents: Buten-yne precursor, tributylstannane, and a base such as cesium carbonate
Industrial Production Methods
While specific industrial production methods for (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The tributylstannane groups can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, as well as its interactions with biological systems.
類似化合物との比較
Similar Compounds
- Diphenyl-but-3-en-1-yne
- (E)-1,4-Diphenyl-but-3-en-1-yne
Uniqueness
Compared to similar compounds, (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is unique due to the presence of the tributylstannane groups. These groups confer distinct reactivity and properties, making the compound valuable in specific synthetic and industrial applications.
特性
CAS番号 |
827347-87-5 |
|---|---|
分子式 |
C28H56Sn2 |
分子量 |
630.2 g/mol |
IUPAC名 |
tributyl(4-tributylstannylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/6C4H9.C4H2.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;1,3H;; |
InChIキー |
KWHSVYNQGAXPDM-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#C[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


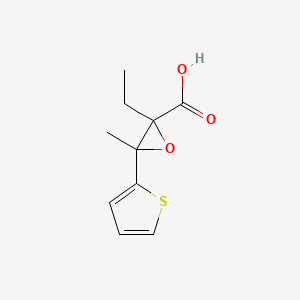
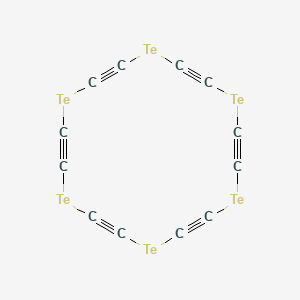
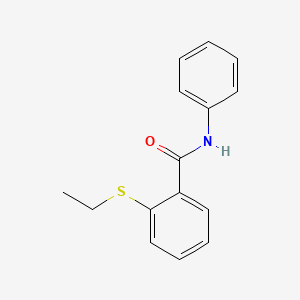
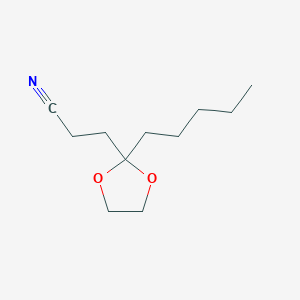
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
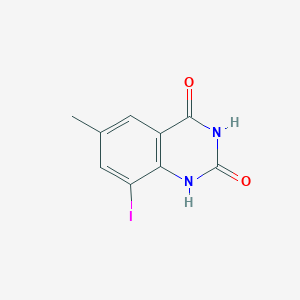
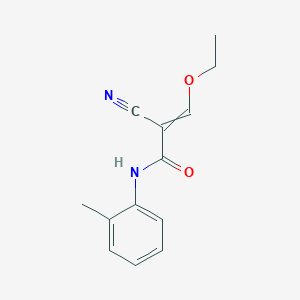

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
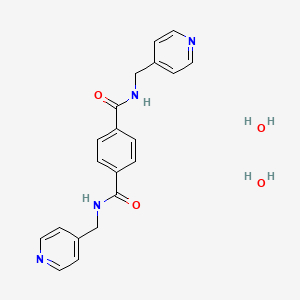
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
